Upper GI Regional Selectivity: Mosapride Citrate vs. Cisapride — Functional EC₅₀ Ratio Across GI Segments
Mosapride citrate demonstrates pronounced functional selectivity for upper gastrointestinal tissues, in contrast to cisapride which acts non-selectively across all GI segments. In direct head-to-head experiments conducted within the same study, mosapride exhibited EC₅₀ values of 208 nM (rat esophagus relaxation), 73 nM (guinea pig ileum contraction), and 3029 nM (guinea pig distal colon contraction), yielding an approximately 41.5-fold selectivity ratio for ileum versus distal colon [1]. This regional differentiation is corroborated by in vivo data: in conscious dogs with implanted force transducers, mosapride (0.3–3 mg/kg i.v.) stimulated antral motility without affecting colonic motility, whereas cisapride, zacopride, and BIMU-8 (all at 0.1–1 mg/kg i.v.) stimulated both antral and colonic motility non-selectively [1]. The underlying pharmacological basis is further supported by radioligand binding studies: mosapride inhibited [³H]-GR113808 binding to 5-HT₄ receptor sites in guinea pig striatum with an IC₅₀ of 113 nM, and in guinea pig ileum with a Ki of 84.2 nM [1][2]. Cisapride was reported to be 4.3-fold more potent than mosapride in competing for 5-HT₄ receptors in guinea pig striatal membranes, confirming that mosapride's differentiation lies not in raw 5-HT₄ binding potency but in its tissue-level functional selectivity [3].
| Evidence Dimension | Functional tissue selectivity: ratio of EC₅₀ for distal colon vs. ileum (5-HT₄-mediated contraction) |
|---|---|
| Target Compound Data | Mosapride citrate EC₅₀: ileum = 73 nM; distal colon = 3029 nM; colon/ileum ratio ≈ 41.5-fold (same study, same conditions) [1] |
| Comparator Or Baseline | Cisapride: similar potencies in ileum, colon, and esophagus preparations with no regional selectivity reported (ratio ≈ 1); qualitatively also zacopride and BIMU-8 showed no regional differentiation [1] |
| Quantified Difference | Mosapride colon/ileum EC₅₀ ratio ≈ 41.5; cisapride colon/ileum EC₅₀ ratio ≈ 1. In vivo: mosapride increased antral motor index without affecting colonic motor index; cisapride increased both antral and colonic motor indices [1] |
| Conditions | In vitro: isolated rat esophageal muscularis mucosae (carbachol-precontracted relaxation), guinea pig ileal longitudinal muscle myenteric plexus (electrically evoked contraction), guinea pig distal colon (contraction). In vivo: conscious dogs with chronically implanted force transducers, postprandial state, i.v. administration [1] |
Why This Matters
For research models or clinical contexts requiring targeted upper GI motility enhancement without inducing lower GI hypermotility or diarrhea, mosapride citrate's 41.5-fold regional selectivity represents a functionally meaningful advantage over non-selective 5-HT₄ agonists such as cisapride.
- [1] Mine Y, Yoshikawa T, Oku S, Nagai R, Yoshida N, Hosoki K. Comparison of effect of mosapride citrate and existing 5-HT₄ receptor agonists on gastrointestinal motility in vivo and in vitro. J Pharmacol Exp Ther. 1997;283(3):1000-1008. PMID: 9399969. View Source
- [2] Yoshikawa T, Yoshida N, Mine Y, Hosoki K. Affinity of mosapride citrate, a new gastroprokinetic agent, for 5-HT₄ receptors in guinea pig ileum. Jpn J Pharmacol. 1998;77(1):53-59. doi:10.1254/jjp.77.53. PMID: 9639060. View Source
- [3] Katayama K, Morio Y, Haga K, Fukuda T. Cisapride, a gastroprokinetic agent, binds to 5-HT₄ receptors. Nihon Yakurigaku Zasshi. 1995;105(6):461-468. doi:10.1254/fpj.105.461. PMID: 7557734. View Source
